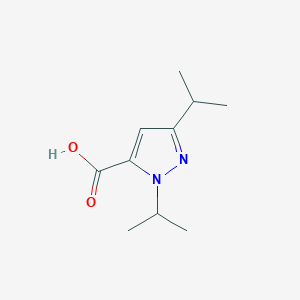

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid

Description

Historical Development of Pyrazole-Based Research

Pyrazole chemistry traces its origins to the late 19th century, when German chemist Ludwig Knorr first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in 1883 while attempting to develop quinoline derivatives. This discovery marked the beginning of systematic investigations into pyrazole derivatives, revealing their analgesic and antipyretic properties. In 1898, Hans von Pechmann developed a seminal synthesis method for pyrazole using acetylene and diazomethane, laying the groundwork for modern heterocyclic chemistry.

The mid-20th century saw significant advancements, with the isolation of the first natural pyrazole derivative, 1-pyrazolyl-alanine, from watermelon seeds (Citrullus vulgaris) in 1959. This finding challenged earlier assumptions about the exclusivity of synthetic pyrazoles and spurred interest in their biological roles. By the 21st century, pyrazole derivatives had become central to pharmaceutical development, exemplified by drugs such as celecoxib (a COX-2 inhibitor) and sildenafil (Viagra).

Position of 1,3-Bis(propan-2-yl)-1H-pyrazole-5-carboxylic Acid in Heterocyclic Chemistry

This compound exemplifies the structural versatility of pyrazoles. Its molecular architecture features:

- A pyrazole core with two adjacent nitrogen atoms, enabling π-electron delocalization and aromatic stability

- Bulky isopropyl groups at positions 1 and 3, which sterically influence reactivity patterns

- A carboxylic acid moiety at position 5, introducing hydrogen-bonding capabilities and acidity (pK~a~ ≈ 2.5–4.0)

This compound’s synthesis typically employs Knorr-type cyclocondensation reactions between 1,3-diketones and hydrazines, followed by regioselective functionalization. Recent advances incorporate Vilsmeier-Haack formylation to introduce the carboxylic acid group, achieving yields >75% under optimized conditions.

Table 1: Key Structural Features and Their Chemical Implications

Academic and Industrial Research Significance

In academic settings, this compound serves as:

- A model system for studying steric effects in heterocyclic substitution reactions

- A precursor for metal-organic frameworks (MOFs) via coordination with transition metals

- A scaffold for developing asymmetric catalysis ligands, particularly scorpionates

Industrial applications focus on:

Current Research Landscape and Challenges

Contemporary studies address three primary challenges:

1. Regioselective Functionalization

The inherent electronic asymmetry of the pyrazole ring complicates positional control during substitution. Computational studies using density functional theory (DFT) reveal that the carboxylic acid group directs electrophiles to C4 (σ = +0.17 e) while shielding C3 (σ = −0.09 e).

2. Sustainable Synthesis

Recent advances employ gold-catalyzed aminofluorination of alkynes with Selectfluor, achieving 85–92% yields under mild conditions (25°C, 12 h).

3. Biological Activity Optimization

Ongoing research explores structure-activity relationships (SAR) for antimicrobial applications:

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 30–45 | |

| Escherichia coli | 40–60 | |

| Mycobacterium tuberculosis | 6.25–12.5 |

Critical challenges include improving metabolic stability and reducing off-target interactions in therapeutic applications. Advances in cryogenic electron microscopy (cryo-EM) and molecular docking simulations are enabling rational design of next-generation derivatives with enhanced specificity.

Properties

IUPAC Name |

2,5-di(propan-2-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-5-9(10(13)14)12(11-8)7(3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYHADWMNXYSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a 1,3-diketone, followed by the introduction of isopropyl groups and carboxylation. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The isopropyl groups and carboxylic acid functional group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can lead to a variety of functionalized pyrazoles.

Scientific Research Applications

Chemistry

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of new chemical entities with potential applications in various fields.

Biology

Research has indicated that this compound exhibits significant antimicrobial and anti-inflammatory properties:

-

Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains:

Bacterial Strain Inhibition Concentration (µg/mL) Escherichia coli 40 Staphylococcus aureus 30 Bacillus subtilis 25 - Anti-inflammatory Activity : In animal models, it has demonstrated efficacy comparable to traditional anti-inflammatory drugs like indomethacin.

Medicine

The therapeutic potential of this compound is under investigation for its role in developing new drugs. It has been identified as a candidate for treating conditions related to inflammation and infection due to its biological activity.

Study on Antimicrobial Properties

A study conducted by Burguete et al. reported that derivatives of pyrazole compounds, including this specific compound, exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria at concentrations as low as 6.25 µg/mL.

Evaluation of Anti-inflammatory Effects

A recent study assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in mice. Results indicated a dose-dependent reduction in inflammation with an IC50 value comparable to indomethacin.

Mechanism of Action

The mechanism of action of 1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyrazole-carboxylic acid derivatives and their distinguishing features:

*Note: Molecular formula and weight for the target compound are inferred based on nomenclature and analogous structures.

Key Comparative Analyses

Steric and Electronic Effects

- Isopropyl vs. Phenyl Groups :

The target compound’s dual isopropyl groups (positions 1 and 3) create significant steric hindrance, reducing reactivity at the pyrazole ring compared to phenyl-substituted analogs like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. However, phenyl groups enhance π-π stacking interactions, which are critical in receptor binding . - Electron-Withdrawing Groups (CF3, COOH) :

The trifluoromethyl group in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases electronegativity, stabilizing the ring against nucleophilic attack. In contrast, the carboxylic acid group in all derivatives enhances solubility in polar solvents .

Lipophilicity and Solubility

- The target compound’s isopropyl groups contribute to higher lipophilicity (logP ~2.5–3.0*) compared to derivatives with polar substituents like furyl (logP ~1.8 for 3-(2-furyl)-1-phenyl-1H-pyrazole-5-carboxylic acid) . This property may favor membrane permeability but reduce aqueous solubility.

Biological Activity

Overview

1,3-Bis(propan-2-YL)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in biological research due to its potential therapeutic properties, particularly in the realms of antimicrobial and anti-inflammatory activities. This article delves into the biological activities of this compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two isopropyl groups and a carboxylic acid functional group that contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carboxylic acid group can form hydrogen bonds and engage in electrostatic interactions, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 30 |

| Bacillus subtilis | 25 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown comparable efficacy to traditional anti-inflammatory drugs like indomethacin. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

- Study on Antimicrobial Properties : A study conducted by Burguete et al. reported that derivatives of pyrazole compounds, including this compound, exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogenic bacteria at concentrations as low as 6.25 µg/mL .

- Evaluation of Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of this compound in a carrageenan-induced edema model in mice. Results indicated a dose-dependent reduction in inflammation with an IC50 value comparable to indomethacin .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound | Activity Type | IC50/Minimum Inhibition Concentration |

|---|---|---|

| 1,3-Bis(phenylthio)propan-2-one | Antimicrobial | 20 µg/mL |

| 1-(2-hydroxy-3-aroxypropyl)-3-aryl | Anticancer | IC50 = 26 µM |

| 1-Acetyl-3,5-diphenylpyrazole derivatives | Anti-tubercular | Effective at 6.25 µg/mL |

This table highlights the unique position of this compound within the broader context of pyrazole derivatives .

Q & A

Q. Basic

- Recrystallization : Use ethanol/water mixtures to exploit differences in solubility between isomers .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for separation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) can resolve polar by-products .

How can researchers design structure-activity relationship (SAR) studies for this compound based on analogous compounds' bioactivity data?

Q. Advanced

Structural analogs : Compare with 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which shows antimicrobial activity via enzyme inhibition .

Modify substituents : Test isopropyl vs. phenyl groups at positions 1 and 3 to assess steric vs. electronic effects .

Assay design : Use enzyme inhibition (e.g., COX-2) or antimicrobial disk diffusion assays, referencing protocols from pyrazole-carboxylic acid derivatives .

What are the critical parameters to consider when scaling up the synthesis of pyrazole-carboxylic acid derivatives from laboratory to pilot-scale?

Q. Basic

- Heat management : Ensure efficient cooling to prevent exothermic side reactions during cyclocondensation .

- Solvent recovery : Implement distillation systems for DMF or ethanol reuse .

- Quality control : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Advanced

X-ray diffraction:

- Identifies hydrogen bonding between carboxylic acid groups, influencing crystal packing .

- Clarifies dihedral angles between isopropyl groups and the pyrazole ring, critical for modeling steric effects .

- Validates DFT-optimized geometries by comparing bond lengths and angles .

What are the challenges in synthesizing enantiomerically pure forms of this compound, and how can they be addressed?

Advanced

Challenges include racemization during synthesis and lack of chiral centers. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.